Erdosteine-d4
Description
Properties
Molecular Formula |
C₈H₇D₄NO₄S₂ |
|---|---|
Molecular Weight |
253.33 |
Synonyms |
2-[[2-Oxo-2-[(tetrahydro-2-oxo-3-thienyl)amino]ethyl]thio]acetic Acid-d4; Dithiosteine-d4; RV 144-d4; Secresolv-d4 |
Origin of Product |
United States |
Synthesis and Isotopic Modification of Erdosteine D4
Chemical Strategies for Deuterium (B1214612) Incorporation
Several methodologies can be employed for the incorporation of deuterium into organic molecules, many of which are applicable to the synthesis of Erdosteine-d4. These methods often utilize deuterium oxide (D₂O) as the primary deuterium source due to its relative affordability. simsonpharma.comresearchgate.net
Common strategies include:
Hydrogen-Deuterium (H/D) Exchange Reactions: This technique involves the exchange of hydrogen atoms with deuterium atoms, often catalyzed by an acid or base. resolvemass.ca For a molecule like Erdosteine (B22857), which contains a carboxylic acid group, H/D exchange can be facilitated at the α-position to the carboxyl group. researchgate.netnih.gov
Reductive Deuteration: This approach involves the reduction of a suitable precursor with a deuterium-donating reagent. For instance, a carboxylic acid derivative could be reduced to a deuterated alcohol. mdpi.com Classic reagents for this purpose include lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄). mdpi.com
Synthesis from Deuterated Precursors: A more direct route involves utilizing starting materials that already contain deuterium atoms. simsonpharma.com For this compound, this could involve synthesizing a deuterated version of one of its precursors, such as a deuterated chloroacetyl chloride or a deuterated thioglycolic acid derivative. google.com
The precise location of the deuterium atoms in this compound is crucial for its function as an internal standard. While the exact synthesis is proprietary, a likely site for deuteration is the methylene (B1212753) group of the carboxymethyl moiety and the methylene group adjacent to the sulfur atom in the thioglycolic acid portion of the molecule.
Table 1: Potential Deuteration Sites in this compound and Their Significance
| Potential Deuteration Site | Rationale for Labeling | Analytical Implications |
| Methylene group of the carboxymethyl moiety | The protons on this carbon are acidic and can be exchanged under specific conditions. | Provides a stable isotopic label that is unlikely to be lost during sample preparation or analysis. |
| Methylene group adjacent to the sulfur in the thioglycolic acid portion | These protons are also susceptible to exchange reactions. | The mass shift of +4 amu clearly distinguishes it from the unlabeled Erdosteine in mass spectrometry. scioninstruments.com |
The primary analytical application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. researchgate.net Its key advantages in this role include:
Improved Accuracy and Precision: By co-eluting with the unlabeled analyte, this compound compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. clearsynth.comscioninstruments.com
Matrix Effect Compensation: In complex biological samples like plasma or urine, other molecules can interfere with the ionization of the target analyte. Since the deuterated standard has nearly identical physicochemical properties, it experiences similar matrix effects, allowing for accurate correction. clearsynth.com
Erdosteine possesses a chiral center at the carbon atom in the tetrahydrothiophene (B86538) ring. scbt.com While the commercially available drug is a racemic mixture, stereoselective synthesis of its enantiomers is possible. If a specific enantiomer of this compound were required, stereoselective deuteration methods would be necessary.
Recent advancements in biocatalysis offer promising routes for stereoselective deuteration. Enzymes, such as pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, can catalyze the H/D exchange at the α-carbon of amino acids with high stereospecificity. escholarship.orgnih.gov Similar enzymatic or chiral catalyst-based approaches could potentially be adapted for the stereoselective synthesis of deuterated Erdosteine precursors.
Challenges and Innovations in Synthetic Pathways for Deuterated Compounds
The synthesis of deuterated compounds like this compound is not without its difficulties.
Table 2: Challenges and Innovations in Deuterated Compound Synthesis
| Challenge | Description | Potential Innovations |
| Cost | Deuterium-labeled reagents and starting materials are significantly more expensive than their non-deuterated counterparts. resolvemass.casynmr.in | Development of more efficient catalytic systems that minimize the amount of deuterated reagent required. tn-sanso.co.jp |
| Isotopic Scrambling | Unwanted exchange of deuterium atoms can occur, leading to a mixture of isotopologues and reducing the isotopic purity of the final product. synmr.in | Use of milder reaction conditions and highly selective catalysts to prevent unwanted side reactions. rsc.org |
| Synthetic Complexity | The introduction of deuterium at specific positions often requires multi-step synthetic sequences, which can be time-consuming and lead to lower overall yields. simsonpharma.com | Development of one-pot or flow synthesis methods to streamline the process and improve efficiency. tn-sanso.co.jp Photoredox catalysis has also emerged as a powerful tool for late-stage deuteration. princeton.edu |
| Stereocontrol | Achieving high stereoselectivity in deuteration can be challenging, especially for complex molecules with multiple chiral centers. | The use of biocatalysts or chiral organocatalysts can provide exquisite control over stereochemistry. escholarship.orgacs.org |
Innovations such as flow chemistry and photoredox catalysis are helping to overcome some of these challenges by offering more efficient, selective, and scalable methods for the synthesis of deuterated compounds. tn-sanso.co.jprsc.org These advancements are crucial for making isotopically labeled standards like this compound more accessible for research and clinical applications.
Analytical Methodologies Employing Erdosteine D4
Role of Deuterated Standards in Addressing Matrix Effects and Enhancing Assay Robustness
Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS using electrospray ionization (ESI). oup.com These effects are caused by co-eluting endogenous components from the biological matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. oup.comannlabmed.org
The primary strategy to normalize these variations is the use of a co-eluting SIL-IS, such as Erdosteine-d4. oup.comclearsynth.com Because the SIL-IS and the analyte are affected by matrix components in the same way, the ratio of their signals remains constant, even in the presence of severe ion suppression or enhancement. wuxiapptec.comannlabmed.org This compensation is a key advantage of SILs over structural analog internal standards, which may have different retention times or ionization efficiencies and thus be affected differently by the matrix. wuxiapptec.com
However, it is important to note that even deuterated standards are not a perfect solution in all cases. Significant deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, which may lead to differential matrix effects if the analyte and IS elute in a region of rapidly changing ion suppression. oup.commyadlm.org Furthermore, the isotopic purity of the deuterated standard is crucial, as the presence of unlabeled analyte as an impurity can compromise the accuracy of the assay, particularly at low concentrations. nih.gov Despite these considerations, the use of a high-purity, appropriately labeled deuterated standard like this compound remains the most effective strategy for mitigating matrix effects and ensuring the development of a robust and reliable bioanalytical method. waters.comtexilajournal.com
Quality Control (QC) and Reference Standard Applications in Research Environments
In the landscape of pharmaceutical analysis and research, ensuring the reliability and accuracy of analytical methods is paramount. This compound, a deuterated isotopologue of Erdosteine (B22857), serves as a critical tool in this domain, primarily as an internal standard for quality control (QC) and as a certified reference standard. Its application is fundamental in the validation and routine use of sensitive analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary value of a deuterated internal standard like this compound lies in its ability to mimic the parent analyte, Erdosteine, throughout the analytical process, from sample extraction to detection. scioninstruments.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis. aptochem.com Because this compound is chemically almost identical to Erdosteine, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. scioninstruments.comaptochem.com However, it is distinguished by its higher mass-to-charge ratio (m/z) due to the presence of four deuterium atoms. lgcstandards.com This distinction allows the detector to measure both the analyte and the internal standard simultaneously without interference.
The use of this compound is crucial for compensating for variability during sample preparation and analysis. scioninstruments.comaptochem.com Factors such as sample loss during extraction, injection volume variations, and matrix effects—where other compounds in a complex sample like plasma can suppress or enhance the analyte's signal—are significant sources of potential error. scioninstruments.comkcasbio.com By adding a known quantity of this compound to every sample, including calibrators, QC samples, and unknown study samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for the aforementioned variations, leading to significantly improved precision and accuracy. kcasbio.comtexilajournal.com
In research environments, this compound is used to prepare quality control samples at various concentrations to validate and monitor the performance of an analytical method. synzeal.comsynzeal.com These QC samples are analyzed alongside study samples to ensure the method is performing within established acceptance criteria. For instance, validation protocols often assess intraday and interday accuracy and precision using QC samples at low, medium, and high concentration levels. researchgate.netresearchgate.net The accuracy should typically be within a certain percentage of the nominal value, and precision is measured by the relative standard deviation (%RSD). researchgate.net
The table below illustrates a typical set of QC samples and common acceptance criteria in a bioanalytical method validation, the type for which this compound would be employed as an internal standard.
Table 1: Example of Quality Control Sample Set for Method Validation
| QC Level | Concentration | Purpose | Typical Acceptance Criteria for Accuracy (% Deviation) | Typical Acceptance Criteria for Precision (% RSD) |
|---|---|---|---|---|
| LLOQ | Lower Limit of Quantitation | Defines the lowest concentration that can be reliably measured. | ± 20-25% | ≤ 20-25% |
| Low | ~3x LLOQ | Assesses performance at the low end of the calibration curve. | ± 15-20% | ≤ 15-20% |
| Mid | Mid-range of calibration curve | Evaluates performance in the middle of the analytical range. | ± 15-20% | ≤ 15-20% |
| High | ~75-85% of ULOQ | Checks performance at the higher end of the calibration curve. | ± 15-20% | ≤ 15-20% |
Data derived from general bioanalytical method validation guidelines. nihs.go.jp
As a reference standard, this compound is supplied with a certificate of analysis detailing its purity and characterization, which is essential for traceability and compliance with regulatory guidelines. synzeal.comaxios-research.com This certified status ensures that it is suitable for use in analytical method development, method validation (AMV), and for QC applications in both research and commercial production settings. synzeal.comclearsynth.com The use of such well-characterized standards is a requirement for robust and reliable analytical procedures that can withstand scientific and regulatory scrutiny. kcasbio.com
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Erdosteine |
| (R)-Erdosteine-d4 |
| Erdosteine-13C4 |
| Ibuprofen |
Investigation of Erdosteine Metabolism Using Deuterated Analogs
In Vitro Metabolic Profiling and Identification
In vitro studies are fundamental for characterizing the metabolic profile of a drug candidate in a controlled laboratory environment. These methods utilize various biological preparations to simulate the metabolic processes that occur in the body.
The biotransformation of xenobiotics (foreign compounds like drugs) is broadly categorized into Phase I and Phase II reactions. mdpi.com Various subcellular and cellular systems are used to study these reactions. The liver is the principal site of drug metabolism, and thus, liver-derived enzyme systems are most commonly employed. longdom.org
Hepatic Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells. They are a rich source of Cytochrome P450 (CYP450) enzymes, which are crucial for Phase I oxidative metabolism. longdom.orgbioscientia.de The conversion of Erdosteine (B22857), which involves the opening of its thiolactone ring, is primarily a hydrolytic and oxidative process initiated by these enzymes. wikipedia.orgnih.gov
S9 Fractions : The S9 fraction is a supernatant preparation from a tissue homogenate (usually liver) that contains both microsomal and cytosolic (soluble) enzymes. longdom.org This allows for the simultaneous study of Phase I reactions (mediated by microsomal enzymes like CYPs) and many Phase II conjugation reactions (mediated by cytosolic enzymes like sulfotransferases and glutathione (B108866) S-transferases). longdom.orgpharmgkb.org
Isolated Cells (Hepatocytes) : Using intact primary cells, such as cryopreserved hepatocytes, provides the most physiologically relevant in vitro model. longdom.org These cells contain a full complement of metabolic enzymes and cofactors, enabling the investigation of the complete sequence of metabolic events, including both Phase I and Phase II metabolism, as well as transport processes. longdom.org Studies on cultured human neuroblastoma cells have also been used to assess the effects of Erdosteine and its metabolite, M1. mdpi.com
| Enzyme System | Cellular Fraction | Primary Enzymes Contained | Metabolic Reactions Mediated |
|---|---|---|---|
| Hepatic Microsomes | Endoplasmic Reticulum | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | Phase I (Oxidation, Reduction) |
| S9 Fraction | Microsomal + Cytosolic | CYPs, FMOs, UDP-glucuronosyltransferases (UGT), Sulfotransferases (SULT), Glutathione S-transferases (GST) | Phase I and Phase II |
| Isolated Hepatocytes | Whole Cell | Complete set of metabolic enzymes and cofactors | Comprehensive Phase I, Phase II, and transport |
Erdosteine is structurally a thioether derivative containing two blocked sulfhydryl groups. wikipedia.org Its therapeutic activity is dependent on its conversion to the active metabolite M1 (N-thiodiglycolyl-homocysteine), which possesses a free thiol group responsible for its mucolytic and antioxidant effects. wikipedia.orgresearchgate.netgoogleapis.com This transformation occurs via the hydrolytic opening of the thiolactone ring. nih.gov
The deuterated analog, Erdosteine-d4, is labeled with deuterium (B1214612) atoms. medchemexpress.com Its metabolism follows the same pathway, leading to the formation of the corresponding deuterated active metabolite, known as Erdosteine Thioacid-d4. clearsynth.comcymitquimica.com This metabolite is chemically identified as N-[[(Carboxymethyl)thio]acetyl]homocysteine-d4 or ammonium (B1175870) (2-((carboxylatomethyl)thio)acetyl)homocysteinate-3,3,4,4-d4. clearsynth.comcymitquimica.com These stable isotope-labeled compounds are critical for use as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise measurement of the parent drug and its metabolites in biological samples. researchgate.net
| Compound | Common Name | Chemical Name | Key Structural Feature |
|---|---|---|---|
| Erdosteine | Parent Prodrug | 2-[(2-Oxothiolan-3-yl)carbamoylmethylsulfanyl]acetic acid | Blocked thiol group in a thiolactone ring |
| This compound | Deuterated Prodrug | Deuterium-labeled Erdosteine | Deuterium atoms at specific positions |
| Metabolite M1 | Erdosteine Thioacid | N-Thiodiglycolyl-homocysteine | Free sulfhydryl (-SH) group |
| Erdosteine Thioacid-d4 | Deuterated Metabolite M1 | N-[[(Carboxymethyl)thio]acetyl]homocysteine-d4 | Free sulfhydryl (-SH) group and deuterium atoms |
Deuteration, the replacement of hydrogen (H) with its heavier isotope deuterium (D), is a key technique in drug metabolism studies. bocsci.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. venable.com Since many Phase I metabolic reactions, particularly those catalyzed by CYP450 enzymes, involve the cleavage of a C-H bond, replacing H with D at these positions can slow down the rate of metabolism. bioscientia.devenable.com This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov
By strategically placing deuterium atoms on a molecule like Erdosteine to create this compound, researchers can:
Identify Metabolic "Soft Spots" : If deuteration at a specific position significantly slows down the metabolism of the compound, it indicates that this position is a primary site of metabolic attack, or a "soft spot."
Elucidate Competing Pathways : Slowing down a primary metabolic pathway through deuteration may cause the drug to be metabolized through alternative, previously minor, pathways. venable.com This "metabolic switching" helps to reveal the full range of potential metabolic routes. nih.gov
Improve Pharmacokinetic Profiles : By retarding metabolic breakdown, deuteration can potentially increase the half-life and systemic exposure of a drug, which may allow for adjustments in its use. bocsci.comnih.gov
In Vivo Metabolic Studies in Preclinical Animal Models
In vivo studies in animals are essential to understand how a drug and its deuterated analogs behave in a complete biological system, providing data on absorption, distribution, metabolism, and excretion (ADME).
Erdosteine's metabolism and effects have been investigated in various animal models, including rats and mice. nih.govnih.gov These studies are crucial for establishing a preclinical basis for the drug's activity. For instance, research has shown that in animal models, systemically administered erdosteine can increase the levels of antioxidant enzymes and protect tissues from oxidative damage. medscape.com
When studying deuterated analogs like this compound, comparative animal studies are vital. The metabolic pathways of a drug can differ significantly between species. An in vivo study comparing the pharmacokinetics of Erdosteine and this compound in a rat model, for example, can reveal species-specific differences in the kinetic isotope effect. nih.gov If the KIE observed in rats is substantial, it suggests that the deuterated C-H bond is part of a major metabolic pathway in that species. This information is critical for selecting the most appropriate animal model—one whose metabolic profile most closely resembles that of humans—for further preclinical development and for predicting the pharmacokinetic behavior of the deuterated drug in humans. nih.gov
Following administration in animal models, Erdosteine is absorbed and distributed to various tissues, with notable concentrations found in the kidneys, liver, and bone. hpra.ie Pharmacologically active concentrations of both Erdosteine and its active metabolite M1 have been detected in bronchoalveolar lavage fluid, which is relevant to its site of action in respiratory diseases. hpra.ie
The primary route of elimination is through the urine. Analysis of urine from animal models reveals that the drug is excreted almost exclusively as metabolites, primarily the active metabolite M1 and various sulfates. hpra.ie Fecal elimination is reported to be negligible. hpra.ie The use of this compound and its corresponding metabolites, such as Erdosteine Thioacid-d4, as internal standards enables precise quantification of these compounds in various biological matrices (plasma, urine, tissue homogenates), providing a detailed picture of the drug's disposition and metabolic fate within the animal model.
| Biological Matrix | Compound Detected | Finding |
|---|---|---|
| Plasma | Erdosteine, Metabolite M1 | Parent drug and active metabolite are present in circulation. hpra.ie |
| Urine | Metabolite M1, Sulfates | Primary route of elimination is renal excretion of metabolites. hpra.ie |
| Bronchoalveolar Lavage | Erdosteine, Metabolite M1 | Active concentrations are found at the target site in the lungs. hpra.ie |
| Tissues (Kidney, Liver) | Erdosteine | Shows distribution to major metabolic and excretory organs. hpra.ie |
Influence of Deuterium Substitution on Metabolic Stability and Clearance Rates in Research Models
The use of deuterated analogs of pharmaceutical compounds is a well-established strategy in drug discovery and development to investigate metabolic pathways and potentially improve pharmacokinetic profiles. nih.govcdnsciencepub.com The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). acs.org This effect is most pronounced when the carbon-hydrogen bond being cleaved is the rate-limiting step in a metabolic transformation. acs.org In the context of Erdosteine, a thiol derivative used for its mucolytic and antioxidant properties, its deuterated analog, this compound, serves as a valuable tool in research, primarily as an internal standard in pharmacokinetic studies. However, the influence of deuterium substitution on its metabolic stability and clearance is a key area of investigation.
Erdosteine is a prodrug that undergoes rapid first-pass metabolism in the liver to its pharmacologically active metabolite, known as Metabolite I (Met-I) or N-thiodiglycolyl-homocysteine. researchgate.netwikipedia.orgdrugbank.com This initial and crucial metabolic step involves the opening of the thiolactone ring. researchgate.net Following this, further metabolism of Met-I occurs. researchgate.net The primary metabolic pathways of Erdosteine are outlined below:
Table 1: Principal Metabolic Pathways of Erdosteine
| Metabolic Step | Description | Resulting Metabolite |
|---|---|---|
| Thiolactone Ring Opening | The initial activation of the prodrug, primarily in the liver. | Metabolite I (Met-I) |
| S-dealkylation | Further metabolism of the active metabolite. | Homocysteine |
| Oxidative dealkylation | Another metabolic route for the active metabolite. | Homocysteine |
The substitution of hydrogen with deuterium in this compound has the potential to influence the rate of these metabolic processes. The strength of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage. nih.gov Consequently, if the cleavage of a C-H bond is a rate-determining step in Erdosteine's metabolism, its deuterated counterpart would be expected to exhibit a slower rate of metabolism, leading to increased metabolic stability and reduced clearance.
This alteration in metabolic rate can have several consequences. A reduction in the rate of formation of Metabolite I could, in theory, prolong the half-life of the parent compound, Erdosteine. However, since Met-I is the active moiety, a slower formation could also impact the onset of its pharmacological effect.
Furthermore, deuteration can sometimes lead to "metabolic switching," where the metabolic pathway is redirected to other, non-deuterated sites in the molecule. nih.govosti.gov This can result in a different profile of metabolites, which may or may not be pharmacologically active or could have different toxicological profiles. nih.govcdnsciencepub.com For example, a study on the deuterated analog of doxophylline, another respiratory drug, found that deuteration led to an unexpected metabolic switch without an improvement in pharmacokinetic parameters. acs.org Conversely, for other drugs, deuteration has successfully led to improved pharmacokinetic profiles and clinical benefits. nih.gov
To illustrate the potential impact of deuteration on metabolic stability, the following table presents a hypothetical comparison of key pharmacokinetic parameters that are typically evaluated in in vitro metabolic stability assays. It is important to emphasize that this table is for illustrative purposes only, as direct comparative data for this compound is not publicly available.
Table 2: Hypothetical Comparative In Vitro Metabolic Stability Data in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Erdosteine | x | y |
| This compound | > x | < y |
This table is a conceptual illustration. The values 'x' and 'y' represent hypothetical measurements for Erdosteine. The symbols '>' and '<' indicate the theoretically expected change for the deuterated analog based on the deuterium kinetic isotope effect.
Pharmacokinetic Research of Erdosteine Utilizing Deuterated Analogs in Non Human Systems
Preclinical Pharmacokinetic (PK) Study Design and Execution
Preclinical PK studies are fundamental to understanding how a potential drug will behave in a living organism. These studies, conducted in animal models, are designed to elucidate the ADME properties of the compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies are critical for characterizing a drug's behavior. Erdosteine (B22857), a prodrug, is rapidly absorbed after oral administration and is quickly converted into its active metabolite, M1 (N-thiodiglycolyl-homocysteine), through first-pass metabolism in the liver. hpra.iepalliativedrugs.orgoatext.com This metabolic activation is a key feature of its design, as the parent compound has minimal effect on gastric mucus. erdosteine.net
In animal models, studies have shown that erdosteine is distributed to various tissues, with notable concentrations found in the kidneys, bone, spinal cord, and liver. hpra.iepalliativedrugs.org The presence of both erdosteine and its active metabolite, M1, has been confirmed in bronchoalveolar lavage fluid, indicating its delivery to the target site of action in the respiratory tract. hpra.ie
The metabolism of erdosteine is a crucial aspect of its pharmacokinetic profile. It is extensively metabolized, with the formation of three active metabolites that possess both mucolytic and free radical-scavenging properties. drugbank.com The primary active metabolite, M1, is formed through the opening of the thiolactone ring. oatext.comscielo.br
Excretion studies in animal models have shown that the elimination of erdosteine and its metabolites primarily occurs through the urine, with negligible fecal elimination. hpra.iepalliativedrugs.org Only the metabolite M1 and sulfates have been detected in the urine. hpra.iepalliativedrugs.org
Determination of Pharmacokinetic Parameters in Preclinical Species (e.g., AUC, Cmax, half-life)
Pharmacokinetic parameters provide a quantitative description of a drug's behavior in the body. Key parameters include the area under the concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the elimination half-life (t1/2). researchgate.net
In preclinical studies with erdosteine, after a 300 mg oral dose, the peak plasma concentration (Cmax) of erdosteine was observed to be 1.26 ± 0.23 mcg/ml, reached at a Tmax of 1.18 ± 0.26 hours. hpra.iepalliativedrugs.org Its active metabolite, M1, reached a higher Cmax of 3.46 mcg/ml at a Tmax of 1.48 hours. hpra.iepalliativedrugs.org The elimination half-life for erdosteine and M1 were found to be 1.46 ± 0.60 hours and 1.62 ± 0.59 hours, respectively. hpra.iepalliativedrugs.org The plasma concentrations of both erdosteine and M1 increase with the dose, although the increase for M1 is not directly proportional to the dose. hpra.iepalliativedrugs.org Repeated administration of erdosteine does not lead to accumulation or changes in its metabolism. hpra.iepalliativedrugs.org
Interactive Table: Pharmacokinetic Parameters of Erdosteine and its Metabolite M1 in Preclinical Models
| Parameter | Erdosteine | Metabolite M1 |
|---|---|---|
| Cmax (mcg/ml) | 1.26 ± 0.23 | 3.46 |
| Tmax (hours) | 1.18 ± 0.26 | 1.48 |
| t1/2 (hours) | 1.46 ± 0.60 | 1.62 ± 0.59 |
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a sophisticated computational approach that simulates the ADME of a drug in the body based on physiological and biochemical principles.
Application of PBPK Models for Predicting Drug Disposition in Animal Models
PBPK models are increasingly used in preclinical drug development to predict the pharmacokinetic behavior of compounds in various animal species. researchgate.net These models integrate drug-specific data with physiological information about the animal species, such as organ volumes and blood flow rates, to create a virtual representation of drug disposition. nih.gov This "bottom-up" approach allows for the prediction of a drug's PK profile even with limited initial data. nih.gov For a prodrug like erdosteine, PBPK models can be particularly valuable for simulating its conversion to active metabolites in the liver and subsequent distribution throughout the body.
Integration of In Vitro and In Vivo Preclinical Data for Mechanistic PK Understanding
A key strength of PBPK modeling is its ability to integrate data from various sources to build a comprehensive understanding of a drug's pharmacokinetics. In vitro data, such as metabolic rates determined in liver microsomes, and in vivo data from preclinical animal studies are combined within the PBPK framework. nih.gov This integration allows for a more mechanistic understanding of the factors influencing a drug's ADME. For instance, by incorporating in vitro metabolism data for erdosteine, a PBPK model can simulate the extent of its first-pass metabolism and predict the resulting plasma concentrations of its active metabolites, which can then be validated with in vivo data from animal models.
Inter-species Pharmacokinetic Comparability in Translational Research (non-human focus)
Translational research aims to bridge the gap between preclinical findings and clinical applications. A critical aspect of this is understanding how the pharmacokinetics of a drug compares across different species.
Interspecies pharmacokinetic scaling is a method used to extrapolate pharmacokinetic parameters from animal species to predict human pharmacokinetics. plos.org This process often involves allometric scaling, which relates pharmacokinetic parameters to the body weight of the animal species. plos.orgresearchgate.net By studying the pharmacokinetics of erdosteine in multiple preclinical species (e.g., mice, rats, dogs), researchers can identify species-specific differences in drug metabolism and disposition. plos.org This comparative approach is essential for selecting the most appropriate animal model for further preclinical development and for providing a more informed prediction of the drug's behavior in humans. The development of PBPK models that can translate between different species is a growing area of research, offering a more mechanistic alternative to simple allometric scaling. frontiersin.org
Mechanistic Investigations of Erdosteine in Preclinical Research
Molecular and Cellular Mechanisms of Action
Erdosteine (B22857), a thiol derivative, and its active metabolite, Metabolite I (Met I), have been the subject of extensive preclinical research to elucidate their mechanisms of action at the molecular and cellular levels. These investigations have revealed a multi-faceted pharmacological profile encompassing mucolytic, antioxidant, and anti-inflammatory properties.
Modulation of Disulfide Bonds in Mucoproteins: In Vitro and Cellular Studies
Erdosteine functions as a prodrug, with its therapeutic activity primarily attributed to its active metabolite, Met I, which possesses a free sulfhydryl (-SH) group. mdpi.compalliativedrugs.org This free thiol group is crucial for the mucolytic action of the compound. In vitro studies have demonstrated that Met I effectively breaks the disulfide bonds that maintain the structure of mucoproteins in bronchial mucus. mdpi.compatsnap.com By cleaving these bonds, erdosteine reduces the viscosity and elasticity of mucus, making it more fluid and easier to clear from the respiratory tract. mdpi.compatsnap.com This mechanism directly addresses the issue of mucus hypersecretion and impaired clearance, which are characteristic features of several respiratory diseases.
Antioxidant Properties: In Vitro Scavenging of Reactive Oxygen Species (ROS)
The antioxidant activity of erdosteine is a key component of its therapeutic profile. This property is also mediated by its active metabolite, Met I. researchgate.net In vitro investigations have shown that while erdosteine itself has limited direct antioxidant effects, Met I is a potent scavenger of various reactive oxygen species (ROS). researchgate.netnih.gov
Specifically, studies have evaluated the scavenging activity of Met I against hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). researchgate.netnih.gov Research indicates that Met I significantly scavenges both H₂O₂ and HOCl, demonstrating a substantial antioxidant capacity. researchgate.netnih.gov In contrast, the parent compound, erdosteine, showed minimal interaction with these ROS. researchgate.netnih.gov The scavenging efficacy of Met I against these damaging oxidants highlights its role in protecting tissues from oxidative stress, a common feature in inflammatory respiratory conditions. researchgate.netmdpi.com
| Reactive Oxygen Species | Scavenging Activity of Erdosteine | Scavenging Activity of Metabolite I (Met I) |
| Hydrogen Peroxide (H₂O₂) | Low | Significant researchgate.netnih.gov |
| Hypochlorous Acid (HOCl) | Low | High researchgate.netnih.gov |
| Superoxide (B77818) Anion (O₂⁻) | No Interaction | No Interaction researchgate.netnih.gov |
Anti-inflammatory Effects: Investigating Pathways like NF-κB Activation in Murine Macrophages
Erdosteine has demonstrated significant anti-inflammatory effects in preclinical models. A primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govclinisciences.cominvivochem.com In studies using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, erdosteine pretreatment was found to inhibit the activation of NF-κB. nih.govclinisciences.com
This inhibition is achieved by preventing the degradation of the inhibitor of NF-κB, IκBα. nih.govclinisciences.com By stabilizing IκBα, erdosteine effectively blocks the translocation of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes. nih.gov Consequently, the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) was also inhibited by erdosteine pretreatment. nih.gov It is noteworthy that erdosteine's anti-inflammatory action appears to be specific to the NF-κB pathway, as it did not inhibit the LPS-induced phosphorylation of Akt and mitogen-activated protein kinases (MAPKs). nih.govclinisciences.cominvivochem.com
Exploration of Novel Mechanisms: e.g., Interaction with TrkA Signaling Pathways in Cellular Models
Recent research has begun to explore novel mechanisms of action for erdosteine beyond its established mucolytic and anti-inflammatory roles. One such area of investigation is its interaction with the Tropomyosin receptor kinase A (TrkA) signaling pathway. jensenlab.orgmdpi.comnih.gov The TrkA receptor is activated by Nerve Growth Factor (NGF) and is involved in various cellular processes, including pain signaling. jensenlab.orgjci.org
In silico and in vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that both erdosteine and its metabolite, Met-1, can bind to the TrkA receptor. jensenlab.orgmdpi.comnih.gov This binding has been shown to interfere with the NGF-induced autophosphorylation of the TrkA receptor, which is the initial step in its activation cascade. mdpi.comnih.gov Specifically, Met-1 was found to have the ability to reduce a disulfide bridge within the TrkA receptor. nih.gov By inhibiting TrkA activation, erdosteine may act as a TrkA antagonist, suggesting a potential novel mechanism for analgesic effects. jensenlab.orgnih.gov
In Vivo Mechanistic Studies in Animal Models
Impact on Mucociliary Clearance in Rodent Models
The mucolytic properties of erdosteine observed in vitro translate to enhanced mucociliary clearance in vivo. Studies in rodent models have demonstrated the efficacy of erdosteine in promoting the transport and removal of mucus from the airways. nih.gov
Protective Effects on Lung Tissue in Animal Models of Oxidative Stress or Fibrosis
Preclinical research in various animal models has consistently demonstrated the protective effects of erdosteine on lung tissue subjected to oxidative stress and fibrotic processes. medscape.comresearchgate.net The primary mechanism is linked to its potent antioxidant and anti-inflammatory properties, which help mitigate tissue damage induced by various noxious agents. medscape.comnih.gov
In animal models of drug-induced lung injury, such as that induced by bleomycin (B88199), erdosteine has been shown to significantly reduce the severity of pulmonary fibrosis. nih.govnih.gov Histopathological examinations of lung tissue from rats treated with bleomycin revealed extensive inflammation and fibrosis, whereas co-treatment with erdosteine resulted in a marked decrease in these pathological changes. nih.gov The drug helps prevent the excessive accumulation of extracellular matrix components, a hallmark of fibrosis. nih.govmdpi.com Studies have shown that prodrugs that generate active thiol-containing metabolites, like erdosteine, are effective in reducing bleomycin-induced lung fibrosis in animals. nih.govmdpi.com
Erdosteine's protective effects also extend to lung injury caused by environmental toxins. In a rat model of injury induced by fine particulate matter (PM2.5), erdosteine treatment was found to alleviate inflammatory and oxidative stress damage in lung tissue. nih.gov Similarly, in models of ischemia-reperfusion (I/R) injury, where transient aortic occlusion leads to remote lung damage, pretreatment with erdosteine significantly attenuated leukocyte accumulation and lipid peroxidation in the lungs. journals.co.za This tissue protection is demonstrated by direct histologic studies which show reduced neutrophil infiltration and cellular injury. medscape.commedscape.com
The active metabolite of erdosteine, known as Metabolite I (Met 1), possesses a free thiol group that is crucial for its antioxidant activity. nih.govmedscape.commedscape.com This metabolite effectively scavenges reactive oxygen species (ROS), thereby preventing the oxidative damage that underlies many forms of lung injury. researchgate.netresearchgate.net By preventing the accumulation of free radicals and bolstering cellular antioxidant defenses, erdosteine preserves the structural integrity of lung tissue against oxidative insults. medscape.commedscape.com
| Animal Model | Inducing Agent | Key Protective Findings in Lung Tissue | Reference |
|---|---|---|---|
| Rat | Bleomycin (BLM) | Significantly lower fibrosis level; reduced accumulation of neutrophils. | nih.gov |
| Rat | Fine Particulate Matter (PM2.5) | Attenuated inflammatory and oxidative stress injury in lung tissue. | nih.gov |
| Rat | Ischemia-Reperfusion (via aortic occlusion) | Reduced neutrophil accumulation in bronchoalveolar lavage (BAL) fluid; attenuated leukocyte accumulation and lipid peroxidation. | journals.co.za |
| Rat | General Toxic Agents | Reduced tissue damage, lipid peroxidation, and neutrophil infiltration. | medscape.commedscape.com |
Influence on Inflammatory Markers and Oxidative Stress Biomarkers in Animal Systems
Erdosteine exerts a significant modulatory effect on a wide range of inflammatory and oxidative stress biomarkers in animal systems, which underpins its protective actions. nih.govresearchgate.net Its ability to inhibit inflammatory mediators and counteract oxidative damage has been documented across multiple preclinical studies. nih.govscielo.br
Influence on Inflammatory Markers
In animal models of inflammation, erdosteine has been shown to reduce the levels of key pro-inflammatory cytokines. nih.govresearchgate.net For instance, in rats exposed to lipopolysaccharide (LPS), erdosteine inhibited the synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in alveolar macrophages. researchgate.net Similarly, in a rat model of bleomycin-induced lung fibrosis, erdosteine treatment led to a significant decrease in the levels of chemokines such as macrophage inflammatory protein-1alpha (MIP-1alpha) and macrophage inflammatory protein-2 (MIP-2) in bronchoalveolar lavage (BAL) fluid. nih.gov This reduction in chemokines is associated with decreased neutrophil accumulation in the lungs, a critical step in the inflammatory cascade. nih.govjournals.co.za The anti-inflammatory effect is also mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, a key transcription factor that governs the expression of many inflammatory genes. scielo.brersnet.org
Influence on Oxidative Stress Biomarkers
Erdosteine's primary active metabolite, Met 1, is a potent scavenger of reactive oxygen species (ROS). medscape.commedscape.com This activity leads to a reduction in markers of oxidative damage. A key biomarker of lipid peroxidation, malondialdehyde (MDA), was found to be significantly decreased in the lung tissue and BAL fluid of erdosteine-treated rats in models of bleomycin-induced fibrosis and I/R injury. nih.govjournals.co.za In rats exposed to fine particulate matter, erdosteine treatment decreased elevated levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, and 4-hydroxynonenal (B163490) (4-HNE), another product of lipid peroxidation. nih.gov
Conversely, erdosteine enhances the body's endogenous antioxidant defense systems. medscape.comresearchgate.net Studies have demonstrated that erdosteine administration increases the tissue or serum concentrations of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. medscape.com In a bleomycin-induced fibrosis model, erdosteine prevented the decrease in glutathione (GSH) and SOD levels in lung tissue. researchgate.net Furthermore, in rats exposed to PM2.5, erdosteine treatment increased the levels of total antioxidant capacity (T-AOC) in the serum, lungs, and other organs. nih.gov
| Biomarker Type | Biomarker | Model/Agent | Effect of Erdosteine | Reference |
|---|---|---|---|---|
| Inflammatory Markers | TNF-α, IL-1β, IL-6 | Rat; Lipopolysaccharide (LPS) | Decreased | researchgate.net |
| MIP-1alpha, MIP-2 | Rat; Bleomycin | Decreased | nih.gov | |
| Neutrophil Count (in BAL fluid) | Rat; Bleomycin, I/R Injury | Decreased | nih.govjournals.co.za | |
| Myeloperoxidase (MPO) (in lung tissue) | Rat; I/R Injury | Decreased | journals.co.za | |
| Oxidative Stress Markers (Damage) | Malondialdehyde (MDA) | Rat; Bleomycin, I/R Injury | Decreased | nih.govjournals.co.za |
| 8-isoprostane | Smokers with COPD (Human study context) | Decreased | medscape.comresearchgate.net | |
| 8-OHdG, 4-HNE | Rat; PM2.5 | Decreased | nih.gov | |
| Protein Carbonyl Content (PCC) | Rat; PM2.5 | Decreased | nih.gov | |
| Oxidative Stress Markers (Defense) | Glutathione (GSH) | Rat; Bleomycin | Increased (prevented decrease) | researchgate.net |
| Superoxide Dismutase (SOD) | Rat; Bleomycin | Increased (prevented decrease) | researchgate.net | |
| Total Antioxidant Capacity (T-AOC) | Rat; PM2.5 | Increased | nih.gov |
Future Research Directions and Advanced Applications of Erdosteine D4
Potential for Kinetic Isotope Effect Studies in Reaction Mechanism Elucidation
Erdosteine (B22857) is a prodrug that undergoes first-pass metabolism in the liver to form its active metabolites, which are responsible for its pharmacological effects. drugbank.comwikipedia.orgnih.gov The bioactivation process involves the opening of the thioether groups. wikipedia.orgmims.com The precise mechanism and the enzymes involved in this metabolic conversion are areas of ongoing research.
Erdosteine-d4 can be instrumental in these investigations. By strategically placing deuterium (B1214612) atoms at or near the sites of metabolic transformation, researchers can probe the mechanism of its bioactivation. For example, if deuteration of the homocysteine moiety slows down the formation of the active metabolites, it would suggest that the cleavage of a C-H bond in this part of the molecule is a rate-limiting step in the metabolic pathway. Such studies can help in identifying the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for activating Erdosteine. nih.gov
Table 1: Key Concepts in Kinetic Isotope Effect (KIE) Studies
| Concept | Description | Relevance to this compound |
| Primary KIE | Observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. ontosight.ai | Could be used to determine if C-H bond cleavage is the rate-limiting step in Erdosteine's metabolic activation. |
| Secondary KIE | Observed when the bond to the isotopically substituted atom is not broken, but the substitution still affects the reaction rate. ontosight.ai | May provide information about changes in hybridization at the reaction center during the transition state of Erdosteine's metabolism. |
| Metabolic Switching | Deuteration at one metabolic site may slow down metabolism at that position, causing the drug to be metabolized via alternative pathways. tandfonline.com | Investigating potential metabolic switching with this compound can reveal alternative metabolic routes for the parent drug. |
By comparing the metabolic profiles of Erdosteine and this compound in vitro using liver microsomes or specific recombinant enzymes, a detailed picture of the bioactivation mechanism can be constructed. This knowledge is crucial for a deeper understanding of Erdosteine's pharmacology.
Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Proteomics)
Stable isotope labeling is a cornerstone of modern multi-omics research, providing a means to trace and quantify molecules in complex biological systems. biosyn.comsymeres.com this compound, as a stable isotope-labeled compound, is an ideal tracer for metabolomics and proteomics studies aimed at understanding the broader biological effects of Erdosteine.
In metabolomics, this compound can be administered to preclinical models to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. acs.org Mass spectrometry-based analyses can distinguish this compound and its deuterated metabolites from their endogenous, non-labeled counterparts. This allows for the unambiguous tracking of the drug's fate and the identification of all its metabolic products. medchemexpress.com Such studies can provide a comprehensive map of the metabolic pathways influenced by Erdosteine and can help in identifying previously unknown metabolites.
In the field of proteomics, stable isotope labeling techniques are used for the quantitative analysis of protein expression. biosyn.com While not a direct application for this compound itself, its use in conjunction with other stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be powerful. For instance, researchers could use this compound to precisely measure the metabolic consequences of the drug while simultaneously using SILAC to quantify changes in the proteome of cells or tissues. This integrated "multi-omics" approach can reveal correlations between the metabolic fate of Erdosteine and its effects on protein expression, providing insights into its mechanisms of action, including its anti-inflammatory and antioxidant effects. erdosteine.net
Table 2: Applications of this compound in Multi-Omics
| Omics Field | Application of this compound | Research Question Addressed |
| Metabolomics | As a tracer to follow the metabolic fate of Erdosteine. | What are the full metabolic pathways of Erdosteine? How does its metabolism vary in different tissues? |
| Proteomics | Used in combination with proteomic methods to correlate metabolic and proteomic changes. | How does Erdosteine's metabolism influence the expression of proteins involved in inflammation and oxidative stress? |
Development of Advanced Preclinical Models for Studying Erdosteine's Pharmacological Activities
The development of advanced preclinical models is crucial for accurately predicting the therapeutic efficacy of a drug. Deuterated compounds like this compound can be valuable tools in the refinement of these models. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, often leading to a longer half-life and increased systemic exposure. informaticsjournals.co.inwikipedia.org
This modified pharmacokinetic profile of this compound can be advantageous in preclinical studies. For example, a longer half-life might allow for the maintenance of steady-state concentrations of the active metabolites in animal models, which can be beneficial for studying the long-term pharmacological effects of Erdosteine. This could be particularly relevant for investigating its efficacy in chronic conditions like Chronic Obstructive Pulmonary Disease (COPD). drugbank.comnih.gov
Furthermore, by comparing the pharmacological effects of Erdosteine with those of this compound (with its potentially altered pharmacokinetics), researchers can gain a better understanding of the exposure-response relationship of the drug. This can help in optimizing dosing regimens and in designing more informative preclinical trials. The use of this compound in this context is not to develop it as a new drug, but to use it as a research tool to better characterize the parent compound in sophisticated preclinical models of respiratory diseases.
Role of Deuterated Analogs in Understanding Drug-Drug Interactions at a Mechanistic Level (preclinical focus)
If the metabolism of a drug is slowed down by deuteration, it may have a reduced potential to cause mechanism-based inhibition of a particular CYP enzyme. By comparing the inhibitory effects of Erdosteine and this compound on various CYP isoforms, researchers can determine which metabolic pathway is responsible for any potential DDI. For instance, if Erdosteine inhibits a specific CYP enzyme but this compound (with deuteration at the site of metabolism leading to the inhibitory species) shows significantly less inhibition, it would provide strong evidence for the mechanism of the interaction.
Q & A
Q. What experimental designs are optimal for quantifying isotope effects in this compound pharmacokinetics?
-
Methodological Answer : Use a crossover study design with non-deuterated Erdosteine as a control. Administer equimolar doses to the same subject cohort under fasting conditions. Calculate isotope effects (IE) via:
Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Validate using bootstrap resampling (1,000 iterations) .
Q. How can in silico modeling improve the prediction of this compound’s tissue distribution?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating:
Q. What statistical approaches are recommended for cross-study comparisons of this compound’s efficacy in chronic obstructive pulmonary disease (COPD) models?
- Methodological Answer : Perform meta-analysis using the following steps:
- Systematic Review : Aggregate data from ≥5 studies with standardized endpoints (e.g., FEV₁ improvement, cytokine reduction).
- Effect Size Calculation : Use Cohen’s d for continuous outcomes and Mantel-Haenszel odds ratios for dichotomous outcomes.
- Heterogeneity Assessment : Apply I² statistics; if I² >50%, use random-effects models.
- Bias Adjustment : Trim-and-fill analysis to address publication bias .
Methodological Standards
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Guidelines :
- Report synthetic steps with exact molar ratios, reaction times, and purification yields.
- For biological assays, include ethical approval IDs, animal/human subject demographics, and randomization codes.
- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOIs .
Q. What criteria define a high-quality research question for this compound studies?
- Evaluation Framework : Apply FINERMAPS criteria:
- F easible (sample size, resources), I nteresting (novelty in deuterium effects), N ovel (unexplored metabolic interactions), E thical (IACUC/IRB compliance), R elevant (COPD therapeutic gaps), M easurable (quantifiable endpoints), A rgumentative (mechanistic hypotheses), P recise (clear variables), S ignificant (clinical translation potential) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
